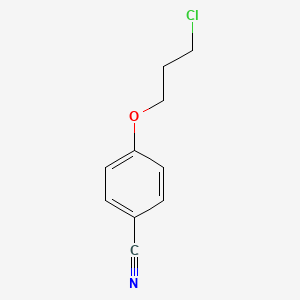
4-(3-Chloropropoxy)benzonitrile
Vue d'ensemble
Description
4-(3-Chloropropoxy)benzonitrile is a chemical compound with the molecular formula C10H10ClNO and a molecular weight of 195.65 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of similar compounds has been studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes .Chemical Reactions Analysis
Benzonitrile compounds can undergo various chemical reactions. For example, the displacement of chloride ion from 1-chloro-2,4-dinitrobenzene by dimethylamine occurs readily in ethanol solution at room temperature .Physical And Chemical Properties Analysis
4-(3-Chloropropoxy)benzonitrile has a molecular weight of 195.65 . Other physical and chemical properties such as melting point, boiling point, and density can be found on chemical databases .Applications De Recherche Scientifique
Electrochemical Studies in Aprotic Solutions : Chlorinated hydroxybenzonitriles, similar in structure to 4-(3-Chloropropoxy)benzonitrile, have been identified as efficient proton donors in electrochemical studies in aprotic solutions like dimethylsulfoxide. They enable the reduction of species at more negative potentials than common strong proton donors, contributing significantly to the understanding of electrochemical reactions in non-aqueous solutions (Sokolová et al., 2012).
High-Performance Liquid-Chromatographic Assay for Herbicides : Benzonitriles, including derivatives like 4-(3-Chloropropoxy)benzonitrile, have been used in high-performance liquid-chromatographic assays for the detection of chlorophenoxy and benzonitrile herbicides in biological specimens. This aids in the diagnosis of acute poisoning and has significant implications for environmental and health safety (Flanagan & Ruprah, 1989).
Corrosion Inhibition in Mild Steel : Benzonitrile derivatives have been studied as corrosion inhibitors for mild steel in acidic environments. Their molecular structure significantly impacts their efficiency in preventing corrosion, highlighting the potential of benzonitriles in industrial applications to protect metals from acidic corrosion (Chaouiki et al., 2018).
Lithium-Ion Battery Research : Specific benzonitrile derivatives have been evaluated as electrolyte additives in lithium-ion batteries, particularly for high-voltage applications. Their presence improves cyclic stability and capacity retention, demonstrating the importance of benzonitrile compounds in advancing battery technology (Huang et al., 2014).
Polymer Synthesis and Characterization : The chemical properties of benzonitriles, such as 4-(3-Chloropropoxy)benzonitrile, have been explored in the synthesis and characterization of novel soluble aromatic polyesters with pendant cyano groups. This research contributes to material science, particularly in the development of new polymers with specific desired properties (Yu et al., 2009).
Dye Sensitized Solar Cells : Benzonitrile-based electrolytes have been shown to improve the long-term stability and efficiency of Dye Sensitized Solar Cells (DSSCs), indicating a pivotal role for benzonitrile compounds in the advancement of solar cell technology (Latini et al., 2014).
Orientations Futures
Propriétés
IUPAC Name |
4-(3-chloropropoxy)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO/c11-6-1-7-13-10-4-2-9(8-12)3-5-10/h2-5H,1,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDVVDQBDFMXNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OCCCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

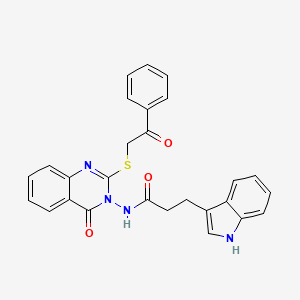
![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]-N~4~-(3-methoxybenzyl)-4-piperidinecarboxamide](/img/structure/B2600550.png)

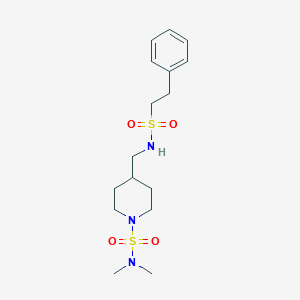
![5-((4-Isopropylphenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2600557.png)
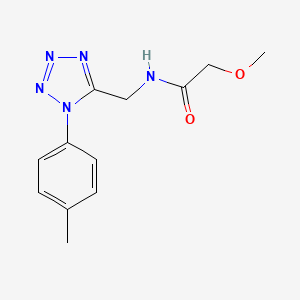


![[3-(Methylsulfonimidoyl)phenyl]methanol](/img/structure/B2600561.png)
![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2600562.png)
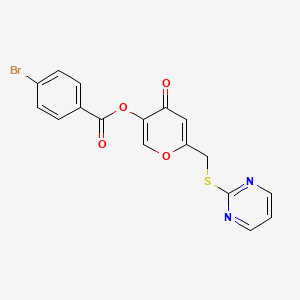
![Ethyl 4-(2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2600565.png)

![1-[(3-Chlorophenyl)methyl]-3'-(3-fluoro-4-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2600572.png)